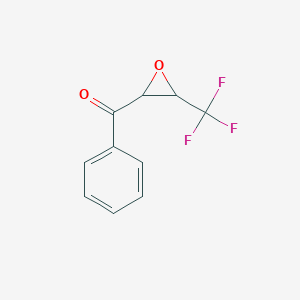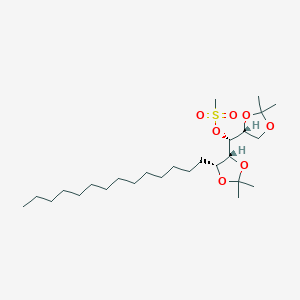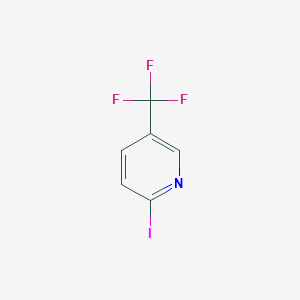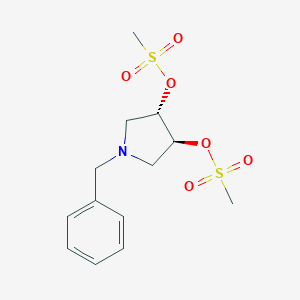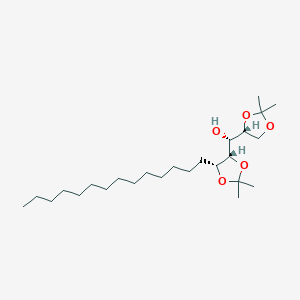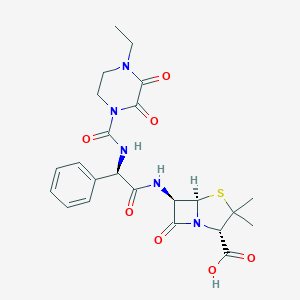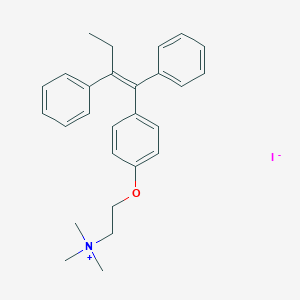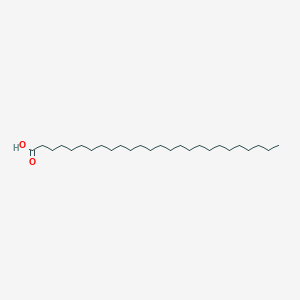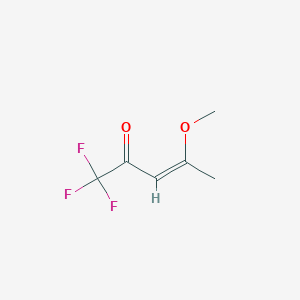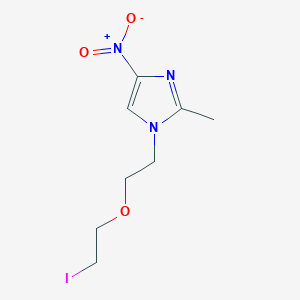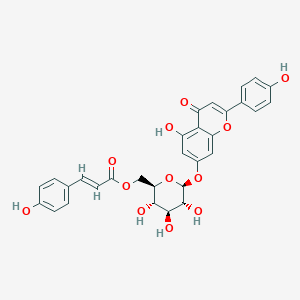
Echinacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinacin is a chemical compound that is extracted from the Echinacea plant. It is a natural product that has been used for centuries as a herbal remedy for various ailments. In recent years, Echinacin has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Respiratory Disease Therapy
Echinacin, derived from Echinacea purpurea, has been studied for its effectiveness in treating chronic recurrent respiratory diseases. A significant study demonstrated that Echinacin treatment led to clinical and economic benefits for health insurance and policy perspectives, though it increased financial burden on patients. The risk of illness was 2.3 times higher, and the duration of relapse was 1.4 days longer in patients treated without Echinacin (Heinen-Kammerer et al., 2005).
Common Cold Treatment
Echinacin has been evaluated for its efficacy in preventing and treating the common cold. A meta-analysis showed that Echinacea decreased the odds of developing a common cold by 58% and reduced the duration of a cold by 1.4 days (Shah et al., 2007).
Immunomodulation
Studies have shown that Echinacin can stimulate the production of lymphokines by lymphocytes, influencing cell-mediated immunity. This stimulation was effective at clinically relevant concentrations and did not produce toxic effects on cells (Coeugniet & Elek, 1987).
Skin Flap Necrosis Reduction
In animal experiments, Echinacin significantly reduced the rate of necrosis in skin flaps. The noncirculated area of skin flaps was notably smaller in animals treated with Echinacin compared to control groups (Meissner Fk, 1987).
Neurological Disorders
Echinacoside, a compound in Echinacea, has been identified for its potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. Despite promising potential, further research is needed to confirm its efficacy and understand its bioavailability and molecular targets (Liu et al., 2018).
Antifungal Properties
Echinacin has shown antifungal activity, particularly effective against the pathogen Alternaria tenuissima, suggesting its potential as a natural control measure against specific plant diseases (Singh et al., 1988).
Immunostimulation in Infections
Echinacin, along with other non-specific immunostimulants, was found to enhance virus antigen expression in human herpesvirus-6 infected cells. This indicates its potential role in managing infections through immune system modulation (Eichler & Krueger, 1994).
Propriétés
Numéro CAS |
105815-90-5 |
|---|---|
Nom du produit |
Echinacin |
Formule moléculaire |
C30H26O12 |
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |
Clé InChI |
WPQRDUGBKUNFJW-ZZSHFKPLSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Synonymes |
echinacin echinacina B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
